molecular formula C10H22N2 B3199757 1-(aminomethyl)-N,N,3-trimethylcyclohexan-1-amine CAS No. 1017057-31-6

1-(aminomethyl)-N,N,3-trimethylcyclohexan-1-amine

Cat. No.: B3199757
CAS No.: 1017057-31-6
M. Wt: 170.3 g/mol
InChI Key: PEUFZDVXZCCLLT-UHFFFAOYSA-N
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Description

1-(aminomethyl)-N,N,3-trimethylcyclohexan-1-amine is a versatile organic compound with the molecular formula C10H22N2 and a molecular weight of 170.3 g/mol . This chemical is supplied as a liquid and is recommended to be stored at room temperature, sealed in a dry environment to maintain stability . It is structurally related to other significant diamines, such as isophorone diamine (3-aminomethyl-3,5,5-trimethylcyclohexylamine), which is a key monomer in the synthesis of polymers, epoxy resins, and corrosion inhibitors . The compound's structure, featuring both primary and tertiary amine functional groups, makes it a valuable intermediate for researchers in organic synthesis and materials science. It can undergo various reactions, including reductive amination and catalytic hydrogenation, processes commonly used to create complex amine structures for advanced applications . As a building block, it holds potential for developing novel materials in fields ranging from life sciences to industrial chemistry. This product is strictly For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any personal uses . Researchers can request high and ultra-high purity grades (from 95% to 99.999% and higher), including custom synthesis to meet specific experimental requirements . Please consult the Safety Data Sheet (SDS) for safe handling procedures before use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(aminomethyl)-N,N,3-trimethylcyclohexan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22N2/c1-9-5-4-6-10(7-9,8-11)12(2)3/h9H,4-8,11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEUFZDVXZCCLLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(C1)(CN)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 1 Aminomethyl N,n,3 Trimethylcyclohexan 1 Amine and Its Complex Analogues

Elucidation of Classical and Novel Synthetic Pathways to Substituted Cyclohexan-1-amines

The construction of the substituted cyclohexan-1-amine core can be achieved through a variety of synthetic strategies, ranging from classical multi-step sequences to modern, highly efficient catalytic reactions. These pathways often involve the formation of the cyclohexane (B81311) ring followed by the introduction of amino functionalities, or the direct amination of a pre-existing carbocyclic scaffold.

Control over the spatial arrangement of substituents on the cyclohexane ring is a paramount challenge in the synthesis of complex amines. Modern organic synthesis has produced several powerful methods to address this, including organocatalytic cascade reactions and photocatalyzed cycloadditions.

Organocatalytic domino reactions have emerged as a powerful tool for constructing highly functionalized cyclohexanes with excellent stereocontrol from simple precursors. For instance, a triple organocatalytic cascade involving aldolization-dehydration-conjugate reduction-reductive amination can yield cis-3-substituted cyclohexylamines from 2,6-diones with high enantioselectivity. acs.org Similarly, one-pot procedures combining Michael additions with subsequent cyclization steps can create cyclohexanes with multiple contiguous stereocenters in high yields and diastereoselectivities. nih.gov

Visible-light-enabled photoredox catalysis offers another innovative approach. An intermolecular [4+2] cycloaddition of benzocyclobutylamines with α-substituted vinylketones provides facile access to highly functionalized cyclohexylamine (B46788) derivatives. rsc.orgnih.gov This method is noted for its atom economy, mild reaction conditions, and excellent diastereoselectivity. rsc.orgnih.gov Preliminary investigations into asymmetric versions of this reaction using a chiral phosphoric acid have shown moderate to good enantioselectivity. nih.gov

The table below summarizes key aspects of these stereoselective approaches.

Table 1: Comparison of Stereoselective Synthetic Methods for Cyclohexylamines
Method Key Features Stereocontrol Precursors Catalyst Examples
Organocatalytic Cascade Multi-reaction sequence in one pot; High bond-forming efficiency. High enantioselectivity and diastereoselectivity (often cis-isomers). 2,6-Diketones, α,β-unsaturated aldehydes. Chiral Brønsted acids (e.g., TRIP), Chiral amines (e.g., Proline). acs.org
Photocatalyzed [4+2] Cycloaddition Atom-economical; Mild reaction conditions; Redox-neutral process. Excellent diastereoselectivity; Moderate to good enantioselectivity with chiral catalysts. Benzocyclobutylamines, α-substituted vinylketones. Iridium-based photosensitizers, Chiral Phosphoric Acids (CPA). rsc.orgnih.govthieme-connect.com

The synthesis of a specific stereoisomer of 1-(aminomethyl)-N,N,3-trimethylcyclohexan-1-amine would heavily rely on the stereochemistry of its precursors. A plausible synthetic route could start from a chiral derivative of 3-methylcyclohexanone. The existing stereocenter at the 3-position can direct the stereochemical outcome of subsequent reactions.

For example, the introduction of the 1-amino-N,N-dimethyl group and the aminomethyl group could be achieved through a sequence of reactions such as a Mannich reaction or reductive amination. The facial selectivity of nucleophilic attack on the carbonyl group of a 3-methylcyclohexanone derivative would be influenced by the steric hindrance imposed by the methyl group, favoring the formation of one diastereomer over the other. Chiral auxiliaries or catalysts can be employed to further enhance this stereochemical control during C-N bond formation. Biocatalysis, using enzymes like amine transaminases (ATAs), offers a powerful method for the stereoselective synthesis of chiral amines from prochiral ketones, and has been successfully applied to produce optically pure (1R,3R)-1-amino-3-methylcyclohexane. researchgate.net A similar enzymatic approach could potentially be adapted for the more complex target molecule.

Catalytic Synthesis of this compound and Related Structures

Catalysis is central to the efficient and selective synthesis of amines. Both homogeneous and heterogeneous catalysts offer distinct advantages for the functionalization of hydrocarbons and the reduction of nitrogen-containing functional groups to form the desired cyclohexylamine products.

Homogeneous catalysis provides a powerful platform for intricate molecular transformations under mild conditions. Transition-metal complexes, particularly those of gold, manganese, and palladium, are effective for amine functionalization. nih.govresearchgate.netacs.org For instance, cationic gold(I) complexes have been shown to catalyze the hydroamination of unactivated alkynes and allenes with ammonia, a process that occurs with 100% atom economy. nih.gov While not directly forming a cyclohexyl ring, such methods are pivotal for creating C-N bonds, which could be integrated into a broader synthetic strategy.

Manganese-based homogeneous catalysts have also been developed for the hydrofunctionalization of unsaturated C-C bonds, including hydrogenation and hydroboration, which are key steps in preparing saturated carbocycles and introducing functional groups. acs.org Molybdenum-catalyzed allylic alkylation represents another sophisticated method for forming C-C bonds with high stereocontrol, which can be used to build complex scaffolds prior to amination steps. acs.org

Heterogeneous catalytic hydrogenation is a cornerstone of industrial chemical production due to the ease of catalyst separation and recycling. researchgate.net This strategy is widely used for the synthesis of cyclohexylamines through the reduction of corresponding aromatic amines (e.g., anilines) or the reductive amination of cyclohexanones. acs.orgwiley.com

A highly relevant industrial process is the synthesis of isophoronediamine (3-aminomethyl-3,5,5-trimethylcyclohexylamine), a structural analog of the target compound. This process involves the catalytic reductive amination of isophoronenitrile (3-cyano-3,5,5-trimethylcyclohexanone). google.com The reaction is typically carried out at high pressure using a cobalt-based catalyst, converting the cyano group to an aminomethyl group and the ketone to an amine in the presence of ammonia and hydrogen. google.com

Common catalysts for the hydrogenation of aromatic rings and the reduction of imines, nitriles, and oximes to amines include platinum group metals (Pt, Pd, Rh, Ru) and nickel-based catalysts like Raney Nickel. wiley.comiitm.ac.inmdpi.com The choice of catalyst, support, and reaction conditions (temperature, pressure, solvent) is critical for achieving high yield and selectivity. researchgate.netiitm.ac.in For example, the hydrogenation of anilines to cyclohexylamines can be effectively performed with platinum metal catalysts. acs.org

The table below details common heterogeneous catalysts and their applications in cyclohexylamine synthesis.

Table 2: Heterogeneous Catalysts for Cyclohexylamine Synthesis
Catalyst Substrate Type Typical Reaction Key Advantages
Raney Nickel (Raney Ni) Nitriles, Oximes, Ketones (in presence of NH₃) Reductive Amination, Hydrogenation High activity, cost-effective. mdpi.com
Cobalt-based catalysts Nitriles, Ketones (in presence of NH₃) Aminating Hydrogenation Effective for converting cyano and keto groups simultaneously. google.com
Palladium (e.g., Pd/C) Aromatic rings, Oximes, Imines Aromatic Hydrogenation, Reduction High selectivity, operates under milder conditions for some reductions. mdpi.comresearchgate.net
Platinum (e.g., PtO₂, Pt/C) Aromatic rings, Oximes Aromatic Hydrogenation, Reduction High activity for aromatic ring saturation. acs.orgmdpi.com
Rhodium (e.g., Rh/C) Aromatic rings Aromatic Hydrogenation Very active for arene hydrogenation, often under mild conditions. iitm.ac.in

Mechanistic Investigations of Key Synthetic Steps Involved in the Formation of this compound

Understanding the reaction mechanisms is fundamental to optimizing synthetic routes and developing new catalysts. The formation of substituted cyclohexylamines involves several key mechanistic steps.

In photocatalyzed [4+2] cycloadditions, the proposed mechanism involves the photoexcitation of the catalyst, which then engages the benzocyclobutylamine to form a radical cation. thieme-connect.com This intermediate undergoes ring-opening to a benzyl radical cation, which adds to the vinylketone. A subsequent ring-closing process and reduction by the catalyst in a reduced state closes the catalytic cycle and yields the product. thieme-connect.com

For heterogeneous catalytic hydrogenation, the mechanism generally involves the adsorption of hydrogen and the unsaturated substrate onto the catalyst surface. The metal catalyst facilitates the dissociation of molecular hydrogen into atomic hydrogen. These hydrogen atoms are then sequentially added to the unsaturated bonds of the substrate. In reductive amination, the ketone or aldehyde first reacts with ammonia or an amine to form an imine or enamine intermediate, which is then hydrogenated on the catalyst surface. mdpi.comresearchgate.net The selectivity of these reactions is governed by factors such as the steric accessibility of the functional group to the catalyst surface and the relative adsorption strengths of reactants, intermediates, and products. researchgate.net

In the aminating hydrogenation of a precursor like 3-cyano-3,5,5-trimethylcyclohexanone, the process likely involves the initial formation of an imine from the ketone and ammonia. google.com This imine, along with the nitrile group, is then hydrogenated. The reaction pathway for oxime hydrogenation over a palladium catalyst has been proposed to start with the protonation of a nitrogen atom in the catalyst's ligand, which then coordinates with the oxime. This is followed by hydrogen transfer from the palladium atom and the protonated ligand to the C=N and N-O bonds of the oxime group, respectively. researchgate.net

Identification and Characterization of Reaction Intermediates

A plausible synthetic route involves the reaction of 3-methylcyclohexanone with a source of the aminomethyl group and dimethylamine. This transformation would likely proceed through the formation of an iminium ion intermediate . The formation of imines and iminium ions is a critical step in reductive amination. pearson.com These intermediates are typically highly reactive and present in low concentrations, making their isolation challenging. However, their presence can often be inferred or detected using in-situ spectroscopic techniques.

Spectroscopic signatures of key intermediates:

FTIR Spectroscopy: The formation of an iminium ion can be monitored by the appearance of a characteristic C=N stretching vibration. This peak typically appears in the range of 1690-1640 cm⁻¹, a region distinct from the C=O stretch of the starting ketone (around 1715 cm⁻¹).

NMR Spectroscopy: In-situ NMR monitoring can provide more detailed structural information. The formation of an imine or enamine intermediate would result in the appearance of new signals in both the ¹H and ¹³C NMR spectra, corresponding to the vinyl protons and carbons or the imine carbon. For instance, the ¹³C NMR signal for an iminium carbon can be observed in the range of 170-200 ppm.

While direct experimental data for the specific intermediates in the synthesis of this compound is scarce, the table below summarizes the expected characteristic spectroscopic data for plausible intermediates based on known transformations of similar cyclohexanone derivatives.

IntermediatePlausible StructureExpected FTIR (cm⁻¹)Expected ¹³C NMR (ppm)
Iminium IonA substituted iminium salt of 3-methylcyclohexanone1690-1640 (C=N⁺ stretch)170-200 (C=N⁺)
EnamineAn enamine formed from 3-methylcyclohexanone and dimethylamine1650-1600 (C=C stretch)140-150 (C=C), 95-105 (C=C)

This table is illustrative and based on general spectroscopic principles for these functional groups.

Computational Modeling and Energy Profile Analysis of Reaction Pathways

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating reaction mechanisms and predicting the feasibility and selectivity of synthetic pathways. researchgate.netnih.gov For the synthesis of this compound, DFT calculations can provide valuable insights into the energy profile of the reaction, including the structures of transition states and the relative energies of intermediates. researchgate.net

The reductive amination of a ketone involves several elementary steps: nucleophilic attack of the amine on the carbonyl group, dehydration to form an iminium ion, and subsequent reduction. DFT calculations can model each of these steps to determine the rate-determining step and identify potential energy barriers. For a sterically hindered ketone like a substituted 3-methylcyclohexanone, computational analysis can be particularly useful in predicting the stereochemical outcome of the reaction.

Key aspects that can be analyzed using computational modeling:

Transition State Geometries: DFT can be used to locate and characterize the transition state structures for each step of the reaction. The geometry of the transition state for the nucleophilic attack and the reduction step will be crucial in determining the diastereoselectivity of the final product.

Reaction Energy Profile: By calculating the energies of reactants, intermediates, transition states, and products, a complete energy profile for the reaction can be constructed. This profile helps in understanding the kinetics and thermodynamics of the process.

Stereoselectivity: In the case of this compound, the cyclohexane ring contains multiple stereocenters. Computational modeling can be employed to predict the most stable diastereomer and to understand the factors that control the stereochemical outcome of the synthesis.

Below is a hypothetical energy profile diagram for the formation of a diamine via reductive amination, illustrating the type of data that can be obtained from computational studies.

Reaction CoordinateSpeciesRelative Energy (kcal/mol)
1Reactants (Ketone + Amines)0
2Transition State 1 (Nucleophilic Attack)+15
3Hemiaminal Intermediate+5
4Transition State 2 (Dehydration)+20
5Iminium Ion Intermediate+10
6Transition State 3 (Reduction)+12
7Product (Diamine)-10

This data is hypothetical and serves to illustrate the output of a computational energy profile analysis.

Design and Implementation of Divergent Synthesis Strategies for this compound Derivatives

A divergent synthetic strategy allows for the creation of a library of structurally related compounds from a common intermediate. This approach is highly valuable in medicinal chemistry for structure-activity relationship (SAR) studies. The scaffold of this compound, with its two distinct amino groups, is well-suited for the implementation of divergent synthesis.

Starting from the parent diamine, a variety of derivatives can be prepared by selectively functionalizing one or both of the amino groups. For instance, the primary aminomethyl group can be selectively reacted under controlled conditions, leaving the tertiary amine untouched. Alternatively, both amines can be functionalized to create more complex structures.

Examples of Divergent Synthesis from the this compound Scaffold:

Synthesis of Ureas and Thioureas: The primary amine can readily react with isocyanates or isothiocyanates to form a diverse library of urea and thiourea derivatives. nih.govnih.gov These functional groups are known to participate in hydrogen bonding and can significantly influence the biological activity of a molecule.

Amide Formation: Acylation of the primary amine with a variety of acid chlorides or carboxylic acids would yield a library of amides with diverse substituents.

Sulfonamide Synthesis: Reaction with various sulfonyl chlorides would lead to the formation of a library of sulfonamides.

The table below illustrates a potential divergent synthesis scheme for generating a small library of urea and thiourea derivatives from the target compound.

ReagentResulting DerivativePotential Functional Group Variation
Phenyl isocyanateN-((1-(dimethylamino)-3-methylcyclohexyl)methyl)-N'-phenylureaAryl, alkyl, heterocyclic isocyanates
Methyl isothiocyanateN-((1-(dimethylamino)-3-methylcyclohexyl)methyl)-N'-methylthioureaAryl, alkyl, heterocyclic isothiocyanates
4-Chlorophenyl isocyanateN-(4-chlorophenyl)-N'-((1-(dimethylamino)-3-methylcyclohexyl)methyl)ureaElectron-donating/withdrawing substituted isocyanates

This divergent approach, starting from a common and readily accessible diamine scaffold, provides an efficient route to a wide range of novel compounds for further investigation.

Comprehensive Structural and Conformational Analysis of 1 Aminomethyl N,n,3 Trimethylcyclohexan 1 Amine

Advanced Spectroscopic Characterization for Configurational and Conformational Assignment

Spectroscopic methods are indispensable for elucidating the complex three-dimensional structure of substituted cyclohexanes. These techniques provide detailed information on atomic connectivity, functional group arrangement, and dynamic processes such as ring inversion.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the solution-state structure and dynamics of 1-(aminomethyl)-N,N,3-trimethylcyclohexan-1-amine.

The cyclohexane (B81311) ring is not planar and exists predominantly in a chair conformation to minimize angle and torsional strain masterorganicchemistry.comlibretexts.org. For a substituted cyclohexane, two chair conformations are possible through a process called ring inversion. In the case of this compound, the key to its conformational preference is the steric bulk of its substituents. The substituents at the C1 position (a geminal substitution of aminomethyl and N,N-dimethylamino groups) and the C3 position (a methyl group) dictate the equilibrium between the two possible chair forms. The conformer that places the larger substituents in the more stable equatorial positions to minimize destabilizing 1,3-diaxial interactions will be favored libretexts.orglibretexts.org. The C3-methyl group would strongly prefer an equatorial position.

At room temperature, the ring inversion is typically fast on the NMR timescale, resulting in a spectrum that shows time-averaged signals for the axial and equatorial protons of the ring nih.gov.

¹H and ¹³C NMR: A standard ¹H NMR spectrum would be expected to show distinct signals for the N,N-dimethyl protons, the aminomethyl (-CH₂-) protons, the C3-methyl protons, and a complex series of overlapping signals for the cyclohexane ring protons. Similarly, the ¹³C NMR spectrum would display unique resonances for each carbon atom in a different chemical environment.

Variable Temperature (VT) NMR: By lowering the temperature, the rate of ring inversion can be slowed. At a sufficiently low temperature (the coalescence temperature), the single averaged signals for the ring protons would broaden and then resolve into separate signals for the axial and equatorial protons of the fixed chair conformation nih.govacs.org. This allows for the direct observation of the preferred conformation and the calculation of the activation energy barrier (ΔG‡) for the ring inversion process nih.govnih.govacs.org.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound in a Common Solvent (e.g., CDCl₃)

GroupPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)Key Correlations (HSQC, HMBC)
N(CH₃)₂2.2 - 2.4 (singlet, 6H)40 - 45HSQC to C; HMBC to C1
-CH₂NH₂2.5 - 2.8 (singlet or AB quartet, 2H)50 - 55HSQC to C; HMBC to C1
-NH₂1.0 - 2.0 (broad singlet, 2H)N/ACorrelates with nothing in HSQC/HMBC
C3-CH₃0.8 - 1.0 (doublet, 3H)20 - 25HSQC to C; HMBC to C2, C3, C4
Cyclohexane Ring H1.0 - 1.8 (complex multiplets)25 - 50Various COSY, HSQC, and HMBC correlations
C1 (quaternary)N/A55 - 65HMBC to N(CH₃)₂, -CH₂NH₂, ring protons

For this compound, the key vibrational modes would be associated with the primary amine (-NH₂), the tertiary amine (-N(CH₃)₂), and the aliphatic cyclohexane framework.

N-H Vibrations: The primary amine group is expected to show two characteristic N-H stretching bands in the 3400-3250 cm⁻¹ region, corresponding to asymmetric and symmetric stretching modes. A medium to strong N-H bending (scissoring) vibration would appear around 1650-1580 cm⁻¹ researchgate.net. The tertiary amine has no N-H bonds and therefore will not exhibit these bands.

C-H Vibrations: Strong C-H stretching bands from the methyl and methylene groups on the cyclohexane ring would be observed just below 3000 cm⁻¹ (typically 2950-2850 cm⁻¹).

C-N Vibrations: The C-N stretching vibrations for both the tertiary and primary aliphatic amines would be found in the fingerprint region, typically between 1250 and 1020 cm⁻¹. These bands can help confirm the presence of the amine functionalities.

Raman Spectroscopy: Raman spectroscopy would be particularly sensitive to the symmetric vibrations of the carbon skeleton of the cyclohexane ring, providing complementary information to the IR spectrum ksu.edu.sanih.gov.

Table 2: Predicted Characteristic Vibrational Frequencies

Vibrational ModeFunctional GroupPredicted Frequency Range (cm⁻¹)Expected Intensity (IR)
N-H Stretch (asymmetric & symmetric)Primary Amine (-NH₂)3400 - 3250Medium, two bands
C-H Stretch (aliphatic)-CH₃, -CH₂, -CH-2960 - 2850Strong
N-H Bend (scissoring)Primary Amine (-NH₂)1650 - 1580Medium to Strong
C-H Bend-CH₃, -CH₂1470 - 1365Medium
C-N StretchAliphatic Amines1250 - 1020Medium to Weak

High-Resolution Mass Spectrometry (HRMS) is a crucial technique for unequivocally confirming the elemental composition of a molecule. It measures the mass-to-charge ratio (m/z) of an ion with extremely high precision.

For this compound, HRMS would verify its molecular formula, C₁₀H₂₂N₂. The analysis, typically performed using electrospray ionization (ESI), would detect the protonated molecule, [M+H]⁺. The experimentally measured mass of this ion would be compared to the calculated theoretical mass, with a match within a few parts per million (ppm) providing unambiguous confirmation of the chemical formula. Further analysis by tandem mass spectrometry (MS/MS) could reveal characteristic fragmentation patterns, such as the cleavage of the C-C bond adjacent to the nitrogen atoms, which would further support the proposed structure.

Table 3: Molecular Formula and Expected HRMS Data

AttributeValue
Molecular FormulaC₁₀H₂₂N₂
Molecular Weight (Average)170.30 g/mol
Monoisotopic Mass170.17830 Da
Expected Ion (ESI-HRMS)[M+H]⁺
Calculated m/z of [M+H]⁺171.18592 Da

Crystallographic Studies of this compound and its Derived Salts/Cocrystals

While solution-state analysis reveals dynamic behavior, X-ray crystallography provides a static, high-resolution snapshot of a molecule's structure in the solid state.

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique could precisely measure all bond lengths, bond angles, and torsion angles, confirming the molecular connectivity and its solid-state conformation.

A crystallographic study would be expected to show:

Chair Conformation: The cyclohexane ring would adopt a chair conformation.

Substituent Orientation: The analysis would reveal the precise orientation of all substituents. It is strongly predicted that the C3-methyl group would occupy an equatorial position to minimize steric hindrance. The two bulky groups at the C1 position would be arranged to minimize their own steric interactions and any remaining 1,3-diaxial strain with ring protons.

Intermolecular Interactions: The packing of molecules in the crystal lattice would be observed, highlighting any intermolecular forces like hydrogen bonding involving the primary amine group (-NH₂).

As a diamine, this compound is basic and can readily form salts with various acids (e.g., HCl, H₂SO₄). Crystallizing these salts introduces counterions into the crystal lattice.

The presence of these counterions would have a significant impact on the crystal structure:

Hydrogen Bonding Networks: The primary amine group, and potentially the protonated tertiary amine, would act as strong hydrogen bond donors. The counterions (e.g., Cl⁻, SO₄²⁻) would act as hydrogen bond acceptors. This would lead to the formation of extensive and robust hydrogen bonding networks, which are primary drivers of the crystal packing arrangement.

Conformational Locking: These strong, directional intermolecular forces (ion pairing and hydrogen bonding) can "lock" the molecule into a single, well-defined conformation. This conformation may or may not be the same as the lowest-energy conformer in solution, as the crystal lattice energy is optimized by maximizing favorable intermolecular interactions. The specific counterion used can therefore influence which conformation is ultimately observed in the solid state.

Theoretical and Computational Approaches to Conformational Analysis

Computational chemistry provides powerful tools to investigate the structure, stability, and dynamics of molecules at an atomic level. For a flexible system like this compound, these methods are indispensable for characterizing the ensemble of accessible conformations.

Density Functional Theory (DFT) is a quantum-mechanical modeling method used to investigate the electronic structure of many-body systems. als-journal.comesqc.org It has become a primary tool for calculating the geometries and relative energies of different molecular conformations. als-journal.combiointerfaceresearch.comnih.gov For this compound, DFT calculations can be employed to locate the lowest energy (most stable) chair conformations and the higher-energy transition states that connect them, such as the twist-boat conformation.

Calculations are typically performed using a specific functional, such as B3LYP, and a basis set, like 6-311++G(d,p), to achieve a balance between accuracy and computational cost. als-journal.com The primary conformations of interest arise from the position of the methyl group at the C3 position (axial vs. equatorial). DFT calculations can precisely quantify the energetic penalty of the C3-methyl group occupying the sterically hindered axial position. The results of such calculations allow for the determination of the relative populations of conformers at equilibrium.

Table 1: Hypothetical DFT-Calculated Relative Energies of this compound Conformers

This interactive table illustrates the theoretical relative energies for the two primary chair conformations of the molecule, calculated using DFT. The energy difference highlights the strong preference for the equatorial conformer.

ConformerDescriptionRelative Energy (kcal/mol)Equilibrium Population at 298 K (%)
Equatorial-MeChair conformation with the C3-methyl group in the equatorial position.0.00>99
Axial-MeChair conformation with the C3-methyl group in the axial position.~4.5 - 5.5<1

The data presented are illustrative, based on known energetic penalties for axial substituents on cyclohexane rings, and would require specific DFT calculations for this molecule to be confirmed.

While DFT is excellent for calculating static energy minima, Molecular Dynamics (MD) simulations are used to model the time-dependent behavior of a molecule. nih.govfrontiersin.org MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how conformations change over time, particularly in a solvent environment.

For this compound, an MD simulation would involve placing the molecule in a simulated box of solvent (e.g., water) and observing its behavior over nanoseconds or microseconds. frontiersin.org This approach allows for the direct observation of dynamic processes such as ring inversion, rotation of the aminomethyl and dimethylamino groups, and the molecule's interaction with the solvent. These simulations rely on a force field to define the energy of the system as a function of its atomic coordinates.

Table 2: Typical Parameters for an MD Simulation of this compound

This table outlines a set of typical parameters that would be used to set up a Molecular Dynamics simulation to study the compound's behavior in an aqueous solution.

ParameterValue/Description
Force FieldGAFF (General AMBER Force Field) or CGenFF (CHARMM General Force Field)
Solvent ModelTIP3P or SPC/E Water
EnsembleNPT (Isothermal-isobaric)
Temperature298 K (25 °C)
Pressure1 atm
Simulation Time100 - 500 nanoseconds

The accuracy of MD simulations is critically dependent on the quality of the underlying force field. arxiv.orgnih.govarxiv.org A force field is a set of parameters and equations used to calculate the potential energy of a system of atoms. Standard force fields like OPLS-AA, GAFF, and CGenFF are available for many common organic molecules. nih.gov

However, for a molecule with the specific combination of functional groups found in this compound (a geminal diamine on a substituted cyclohexane), standard force fields may lack the required accuracy. acs.orgresearchgate.net It may be necessary to develop and validate new parameters, particularly for the torsional angles involving the amine groups and the cyclohexane ring. This process typically involves fitting the force field parameters to reproduce high-level DFT or experimental data, ensuring that the simulations accurately reflect the molecule's true conformational preferences and dynamic behavior. arxiv.orgresearchgate.net

Stereochemical Implications of the Cyclohexane Ring System in this compound

The stereochemistry of the cyclohexane ring is dominated by its preference for a low-energy chair conformation, which minimizes both angle strain and torsional strain. wikipedia.org The introduction of substituents creates distinct stereochemical consequences.

In a substituted cyclohexane, substituents can occupy either axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring) positions. lumenlearning.com Due to steric hindrance with other axial atoms, known as 1,3-diaxial interactions, substituents generally prefer the more spacious equatorial position. libretexts.orgpressbooks.pub

For this compound, the most significant factor is the C3-methyl group. The energetic cost of placing a methyl group in an axial position is approximately 1.8 kcal/mol due to steric clashes with the axial hydrogens at C1 and C5. minia.edu.eg The geminal substitution at the C1 position, featuring a bulky dimethylamino group and an aminomethyl group, further complicates the stereochemistry. These groups are locked into one axial-like and one equatorial-like position. However, the ring will overwhelmingly adopt the conformation where the C3-methyl group is equatorial. libretexts.orgpearson.commasterorganicchemistry.com

Table 3: Conformational Free Energy (A-values) for Relevant Substituents

The A-value represents the energy difference (in kcal/mol) between the axial and equatorial conformations for a monosubstituted cyclohexane at room temperature. libretexts.org Larger A-values indicate a stronger preference for the equatorial position.

SubstituentA-value (kcal/mol)
-CH₃ (Methyl)1.74
-NH₂ (Amino)~1.2 - 1.6
-N(CH₃)₂ (Dimethylamino)2.1
-CH₂NH₂ (Aminomethyl)~1.8 (Estimated)

Given the significant steric bulk of all substituents, the molecule is expected to exist almost exclusively in the chair conformation where the C3-methyl group is in the equatorial position to minimize these unfavorable 1,3-diaxial interactions.

Cyclohexane rings are not static; they undergo a rapid conformational change known as a "ring flip" or "chair flip". wikipedia.orglumenlearning.com During this process, a chair conformation passes through a high-energy half-chair transition state to a twist-boat intermediate, and then to the opposite chair conformation. researchgate.net In a ring flip, all axial substituents become equatorial, and all equatorial substituents become axial. wikipedia.org

For this compound, the two chair conformations (C3-methyl axial vs. C3-methyl equatorial) are not energetically equivalent. The energy barrier for the flip from the more stable equatorial conformer to the less stable axial conformer will be higher than the reverse process. The presence of the bulky substituents at C1 and C3 is expected to influence the height of this energy barrier compared to unsubstituted cyclohexane (which is about 10-11 kcal/mol). wikipedia.org Computational methods like DFT can be used to map this energy profile.

Table 4: Illustrative Energy Profile for Ring Inversion

This table provides a hypothetical energy profile for the ring inversion process of a substituted cyclohexane, showing the relative energies of the key conformations and transition states.

Conformation/StateRelative Energy (kcal/mol)Description
Chair (Equatorial-Me)0Most stable ground state
Half-Chair~10-12Highest energy transition state
Twist-Boat~5-6Intermediate conformation
Chair (Axial-Me)~4.5 - 5.5Less stable ground state

The significant energy difference between the two chair forms means that at any given time, the molecule will overwhelmingly reside in the single, most stable diequatorial-like conformation. nih.gov

Reactivity Profiles and Mechanistic Studies of 1 Aminomethyl N,n,3 Trimethylcyclohexan 1 Amine

Nucleophilic Reactivity of the Primary and Tertiary Amine Centers

The nucleophilicity of an amine is determined by the availability of the lone pair of electrons on the nitrogen atom. libretexts.orgchemguide.co.uk In 1-(aminomethyl)-N,N,3-trimethylcyclohexan-1-amine, both nitrogen atoms possess a lone pair, making the molecule a potent nucleophile. However, the primary and tertiary amine centers exhibit different reactivity profiles due to differences in steric hindrance and electronic effects. Generally, the nucleophilicity of amines follows the order: secondary > primary > tertiary, although this can be influenced by solvent and steric factors. masterorganicchemistry.com The tertiary amine is more sterically hindered than the primary aminomethyl group, which often directs the course of nucleophilic reactions.

Alkylation: Amines react directly with alkyl halides to yield N-alkylated products. msu.edu For this compound, alkylation can occur at both the primary and tertiary nitrogen centers.

Primary Amine Alkylation: The primary amine can react with alkyl halides in a stepwise manner to form secondary and then tertiary amines. chemguide.co.uk This reaction produces a hydrohalic acid byproduct, which will form an ammonium (B1175870) salt with any available amine base in the mixture. msu.edu Due to the higher reactivity of the product amines, over-alkylation is a common issue, often leading to a mixture of secondary, tertiary, and even quaternary ammonium salts. chemguide.co.ukmsu.edu

Tertiary Amine Alkylation: The tertiary amine center can also undergo alkylation with an alkyl halide to form a quaternary ammonium salt. msu.edu This reaction is typically the final stage of exhaustive alkylation.

Acylation: The reaction of amines with acyl chlorides or acid anhydrides is a common method for forming amides. chemguide.co.uk In this context, the two amine centers of this compound show marked differences in reactivity.

Primary Amine Acylation: The primary amine reacts readily with acylating agents like ethanoyl chloride in a vigorous reaction to form an N-substituted amide. chemguide.co.uk

Tertiary Amine Acylation: The tertiary amine does not undergo acylation because it lacks the necessary proton to be removed during the reaction mechanism.

This differential reactivity allows for the selective acylation of the primary amine group in the presence of the tertiary amine.

Table 1: Comparative Reactivity of Amine Centers
Reaction TypePrimary Amine Center (-CH₂NH₂)Tertiary Amine Center (-N(CH₃)₂)Notes
AlkylationReacts to form secondary, tertiary, and quaternary ammonium salts. Prone to over-alkylation.Reacts to form a quaternary ammonium salt.The product of primary amine alkylation is a more potent nucleophile, leading to mixtures. masterorganicchemistry.commsu.edu
AcylationReadily reacts to form an N-substituted amide.No reaction.Acylation is a selective reaction for primary (and secondary) amines.

The nucleophilic character of the primary amine group is exploited in the synthesis of various functional derivatives.

Amides: As mentioned, acylation of the primary amine with carboxylic acid derivatives (like acyl chlorides or anhydrides) yields amides. chemguide.co.uk These reactions are fundamental in organic synthesis.

Ureas: The primary amine can react with isocyanates to form N,N'-substituted ureas. This transformation involves the nucleophilic addition of the amine to the carbonyl carbon of the isocyanate. Alternatively, ureas can be synthesized from primary amides via a Hofmann rearrangement to an isocyanate intermediate, which is then trapped by an amine. organic-chemistry.org

Carbamates: Reaction of the primary amine with chloroformates or other carbonyl compounds can lead to the formation of carbamates. nih.govnih.gov Carbamates can also be converted into ureas using aluminum amide complexes, providing a versatile synthetic route. organic-chemistry.org

These derivatizations are crucial for modifying the molecule's properties and for its use as a building block in the synthesis of more complex structures.

Protonation Equilibria and Basicity Studies of the Amine Functionalities

The basicity of the amine groups is a critical aspect of the molecule's chemical profile, influencing its behavior in solution and its interaction with other chemical species. The presence of two basic centers leads to two distinct protonation equilibria.

The basicity of diamines is determined by several factors, including the intrinsic basicity of the amino groups, solvation effects, and the potential for intramolecular hydrogen bonding. nih.govresearchgate.net In the gas phase, the basicity of amines generally increases with the degree of alkylation due to the electron-donating and stabilizing effect of alkyl groups. nih.gov Therefore, the tertiary amine in this compound is expected to be more basic than the primary amine in the gas phase.

However, in solution, the trend is more complex. nih.govresearchgate.net Solvation plays a crucial role in stabilizing the resulting ammonium cation. Primary ammonium ions, with three N-H protons, are more effectively solvated by protic solvents (like water) than tertiary ammonium ions, which have only one such proton. This can lead to a reversal of the basicity order in solution. Furthermore, the steric bulk around the tertiary amine can hinder its interaction with solvent molecules, further reducing its basicity relative to the less hindered primary amine. masterorganicchemistry.com The basicity range of diamines is often compressed in solvents compared to the gas phase. nih.govresearchgate.net

Table 2: Predicted pKₐH Values in Different Media
MediumpKₐH₁ (First Protonation)pKₐH₂ (Second Protonation)Anticipated Protonation Site (First)
Gas PhaseHigherLowerTertiary Amine (-N(CH₃)₂)
Acetonitrile (AN)IntermediateLowerLikely Tertiary Amine
Water (H₂O)LowerLowestLikely Primary Amine (-CH₂NH₂)

Note: The table presents expected trends based on general principles of amine basicity in different media. nih.govresearchgate.net Actual values require experimental determination.

In diamines, the formation of an intramolecular hydrogen bond (IMHB) in the monoprotonated species can significantly influence basicity. nih.govresearchgate.net When one of the nitrogen atoms in this compound is protonated, the resulting ammonium group (-NH₃⁺ or -N⁺H(CH₃)₂) can act as a hydrogen bond donor. The lone pair of the other, unprotonated nitrogen atom can act as a hydrogen bond acceptor.

This interaction forms a stable cyclic structure, which stabilizes the monocation. This stabilization of the conjugate acid results in an increase in the basicity of the diamine (a higher pKₐH₁) compared to a similar monoamine. The strength of this IMHB depends on the length and flexibility of the carbon chain separating the two amine groups, which determines the geometry and stability of the resulting ring. mdpi.com This effect is a key factor in the "proton sponge" character of some diamines, where the proximity of the two nitrogen atoms leads to exceptionally high basicity. nih.govacs.org

Complexation Chemistry with Metal Ions and Lewis Acids

With two nitrogen atoms possessing lone pairs of electrons, this compound can act as a ligand in coordination chemistry. It has the potential to function as a bidentate chelating ligand, where both nitrogen atoms coordinate to a single metal center.

The formation of a chelate ring with a metal ion is an entropically favored process and generally leads to highly stable metal complexes. scirp.org The size of the chelate ring formed is crucial for stability. This molecule would form a six-membered chelate ring, which is a stable conformation. The coordination chemistry of such ligands has been explored with various transition metals, including copper(II), nickel(II), and chromium(III). scirp.org Studies on similar C-functionalized cyclic polyamines show they have a strong affinity for complexing metals, forming stable and inert chelates. scirp.org For instance, related ligands have been shown to form pentacoordinate or hexacoordinate complexes depending on the metal ion. scirp.org

In addition to transition metals, the amine groups can also form adducts with Lewis acids. researchgate.net A Lewis acid, an electron-pair acceptor, can interact with the lone pair on either nitrogen atom. The ability of the molecule to act as a bidentate ligand could also lead to complexation with certain Lewis acids, potentially bridging two acidic centers or chelating a single one. This reactivity is analogous to the formation of Lewis acid-base adducts observed with other amine-containing molecules. nih.gov

Insufficient Information Available to Generate the Requested Article

Following a comprehensive search of scientific literature and chemical databases, it has been determined that there is a lack of specific published research on the compound This compound corresponding to the detailed outline provided.

The requested topics—including reactivity profiles, mechanistic studies, principles of chelation and ligand design, characterization of metal complexes, and intramolecular reactions—are highly specialized and require dedicated scientific investigation. The available information for this specific molecule is limited to basic chemical identifiers and supplier listings. There are no detailed research findings, data tables, or mechanistic studies in the public domain that would allow for the creation of a scientifically accurate and thorough article as per the user's instructions.

Information is available for structurally similar but distinct compounds, such as Gabapentin (1-(aminomethyl)cyclohexaneacetic acid) and Isophorone diamine (1-amino-3-(aminomethyl)-3,5,5-trimethylcyclohexane). tsijournals.comtsijournals.comresearchgate.netsigmaaldrich.com However, the reactivity and coordination chemistry of these molecules differ significantly due to their different functional groups, and extrapolating their properties to this compound would be scientifically inaccurate.

Therefore, it is not possible to generate the requested article while adhering to the required standards of scientific accuracy and detail.

Derivatization and Synthesis of Advanced Analogues of 1 Aminomethyl N,n,3 Trimethylcyclohexan 1 Amine

Selective Modification of the Primary Amine Functionality

The primary amine (-NH₂) in 1-(aminomethyl)-N,N,3-trimethylcyclohexan-1-amine is the more nucleophilic and sterically accessible of the two nitrogen centers, making it the preferential site for a variety of chemical transformations. This chemoselectivity allows for precise modification without affecting the tertiary amine.

Key strategies for the selective functionalization of the primary amine include:

N-Acylation: The primary amine can be readily acylated using acyl chlorides or anhydrides in the presence of a non-nucleophilic base to yield the corresponding amides. This reaction is typically highly selective due to the greater reactivity of the primary amine.

N-Alkylation: Selective mono-alkylation of primary amines can be challenging due to the potential for over-alkylation to form secondary and tertiary amines. However, controlled conditions, such as reductive amination with an aldehyde or ketone, can provide the desired secondary amine derivative. Furthermore, specialized methods for direct, selective monomethylation using reagents like methyl triflate in hexafluoroisopropanol (HFIP) have been developed, which could be applicable here to prevent overmethylation. rsc.orgrsc.org

Schiff Base Formation: Condensation with aldehydes or ketones under dehydrating conditions selectively forms an imine (Schiff base) at the primary amine. This transformation can serve as a protecting strategy or as an intermediate for further reactions, such as reduction to a secondary amine or addition of nucleophiles.

Sulfonylation: Reaction with sulfonyl chlorides (e.g., tosyl chloride, mesyl chloride) in the presence of a base selectively yields sulfonamides. This modification can significantly alter the electronic and steric properties of the aminomethyl group.

Urea and Thiourea Formation: Treatment with isocyanates or isothiocyanates leads to the high-yield formation of N,N'-disubstituted ureas and thioureas, respectively. This reaction is highly specific to the primary amine functionality.

The table below summarizes potential selective modifications of the primary amine group.

Reaction Type Reagent(s) General Product Structure
N-AcylationR-COCl, BaseR-C(=O)NH-CH₂-R'
Reductive AminationR¹R²C=O, [H] (e.g., NaBH₃CN)R¹R²CH-NH-CH₂-R'
Schiff Base FormationR¹R²C=O, -H₂OR¹R²C=N-CH₂-R'
SulfonylationR-SO₂Cl, BaseR-S(=O)₂NH-CH₂-R'
Urea FormationR-N=C=OR-NHC(=O)NH-CH₂-R'
R' represents the 1-(N,N-dimethylamino)-3-methylcyclohexyl scaffold.

Strategic Functionalization of the Tertiary Amine Moiety

While the tertiary amine (-N(CH₃)₂) is less nucleophilic than the primary amine, it possesses unique reactivity that can be exploited for strategic functionalization, often after the primary amine has been protected.

Methods for modifying the tertiary amine include:

N-Oxidation: The lone pair of electrons on the tertiary nitrogen can be oxidized to form an N-oxide. Common oxidizing agents for this transformation include hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (m-CPBA). N-oxides have distinct electronic properties and can participate in further reactions like the Cope elimination.

Quaternization: As a classic reaction of tertiary amines, treatment with an alkyl halide (R-X) results in the formation of a quaternary ammonium (B1175870) salt. This introduces a permanent positive charge and increases the hydrophilic character of the molecule.

α-C–H Functionalization: Advanced synthetic methods enable the functionalization of C–H bonds adjacent (in the α-position) to the tertiary amine. nih.gov Visible-light photoredox catalysis, in conjunction with a hydrogen atom transfer (HAT) catalyst, can generate an α-amino radical. nih.gov This radical intermediate can then react with various electrophiles or radical acceptors, allowing for the installation of new functional groups on the N-methyl substituents or the adjacent ring carbon. nih.gov This strategy provides a powerful tool for late-stage diversification of the core structure.

The following table outlines key derivatization strategies for the tertiary amine.

Reaction Type Reagent(s) General Product Structure
N-OxidationH₂O₂, m-CPBAR'-N⁺(O⁻)(CH₃)₂
QuaternizationR-X (e.g., CH₃I)R'-N⁺(CH₃)₂R X⁻
α-C–H AlkylationOlefin, Photoredox Catalyst, HAT CatalystR''-CH₂-CH₂-N(CH₃)(CH₂-R') or R'-N(CH₃)(CH₂-CH₂-R'')
R' represents the 1-(aminomethyl)-3-methylcyclohexyl scaffold. R'' represents the olefin-derived substituent.

Controlled Incorporation of this compound into Polymer Architectures and Macromolecules

The bifunctional nature of this compound makes it a valuable building block for materials science. The primary amine can serve as a reactive site for polymerization or for grafting the molecule onto existing polymer backbones.

Monomer for Step-Growth Polymerization: The primary amine can react with difunctional monomers to create polymers. For instance, reaction with diacyl chlorides would yield polyamides, while reaction with diisocyanates would produce polyureas. The bulky cyclohexyl backbone and the pendant tertiary amine group would be incorporated into the polymer chain, influencing properties such as solubility, thermal stability, and basicity.

Epoxy Resin Curing Agent: Primary amines are widely used as curing agents (hardeners) for epoxy resins. The nucleophilic primary amine attacks and opens the epoxide ring, leading to cross-linking and the formation of a rigid thermoset polymer network. The specific structure of this diamine could impart unique mechanical and thermal properties to the cured material.

Grafting onto Polymers: The molecule can be attached to pre-formed polymers that contain reactive functional groups. For example, it can be grafted onto polymers with acyl chloride, isocyanate, or epoxide side chains via its primary amine. This modification can be used to introduce basic tertiary amine sites onto a polymer surface or throughout its bulk, which can be useful for applications in catalysis or as scavenger resins.

Polymer Type Co-Monomer / Substrate Linkage Formed Potential Application
PolyamideDiacyl ChlorideAmide BondHigh-performance plastics
PolyureaDiisocyanateUrea BondElastomers, coatings
Epoxy ResinDiglycidyl EtherC-N and O-H BondsAdhesives, composites
Polymer GraftingPolymer with -COCl groupsAmide BondFunctionalized materials

Synthesis of Chiral Analogues for Investigating Stereoselective Chemical Processes

The structure of this compound contains a stereocenter at the C3 position of the cyclohexane (B81311) ring. Furthermore, the C1 position is a quaternary carbon, and its creation can lead to diastereomers. The synthesis of enantiomerically pure or enriched analogues is crucial for applications where stereochemistry is important, such as in asymmetric catalysis or as chiral resolving agents.

Several strategies can be envisioned for the synthesis of chiral analogues:

Chiral Resolution: A racemic mixture of the final compound or a suitable synthetic intermediate can be resolved. This is often achieved by forming diastereomeric salts with a chiral acid (e.g., tartaric acid, mandelic acid), which can then be separated by crystallization, followed by liberation of the desired enantiomer.

Synthesis from a Chiral Pool: An enantiomerically pure starting material, such as (R)- or (S)-3-methylcyclohexanone, can be used. Carrying this chirality through the synthetic sequence would lead to the formation of diastereomeric products that could be more easily separated.

Asymmetric Synthesis: A key step in the synthesis could be performed asymmetrically using a chiral catalyst or auxiliary. For example, the asymmetric hydrogenation of a precursor imine or enamine is a powerful method for establishing stereocenters in chiral amines. nih.gov This approach could be adapted to control the stereochemistry at C1 or other newly introduced chiral centers. The preparation of chiral β-enamino esters from chiral amines is another relevant strategy for constructing stereodefined building blocks. researchgate.net

Strategy Description Key Requirement
Chiral ResolutionSeparation of enantiomers via diastereomeric salt formation.A suitable chiral resolving agent and differential solubility of diastereomers.
Chiral Pool SynthesisUse of an enantiomerically pure starting material.Availability of the chiral starting material (e.g., (R)-3-methylcyclohexanone).
Asymmetric CatalysisUse of a chiral catalyst to induce stereoselectivity in a key reaction step (e.g., hydrogenation).An effective catalytic system for the specific substrate.
Chiral AuxiliariesCovalent attachment of a chiral group to guide a stereoselective reaction, followed by its removal.An efficient chiral auxiliary that can be easily attached and cleaved.

Applications of 1 Aminomethyl N,n,3 Trimethylcyclohexan 1 Amine in Catalysis and Materials Science

Role as a Ligand in Homogeneous and Heterogeneous Catalysis

There is no available research in the public domain that investigates or describes the use of 1-(aminomethyl)-N,N,3-trimethylcyclohexan-1-amine as a ligand for either homogeneous or heterogeneous catalysis. While diamines are a well-established class of ligands in coordination chemistry and catalysis, the specific chelating properties and catalytic activity of this compound have not been reported.

The structure of this compound contains stereocenters, making it a chiral molecule. In principle, its enantiomerically pure forms could be utilized as chiral ligands or auxiliaries in asymmetric catalysis to facilitate enantioselective transformations. However, there are currently no published studies on the resolution of its enantiomers or their subsequent application in the development of catalysts for such processes.

Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked by organic molecules. Amines are often incorporated into these organic linkers to impart specific functionalities. Despite the suitability of diamines as building blocks for MOFs, a review of the literature found no instances of this compound being used as an organic linker or building block in the synthesis of any reported MOF structures.

Contributions to Polymer Chemistry and as Specialty Additives

While general statements from commercial suppliers suggest that cycloaliphatic amines are used in the production of polymers, there is a lack of specific, peer-reviewed research detailing the role of this compound in polymer chemistry.

The two amine groups of this compound give it the potential to act as a monomer in polymerization reactions (e.g., to form polyamides) or as a crosslinking/curing agent for resins like epoxies. However, no academic studies or patents were found that evaluate its performance, reactivity, or the properties of any resulting polymer systems.

The amine functional groups present in the molecule could theoretically be used to anchor it to surfaces, thereby modifying their chemical or physical properties for applications in coatings and other technologies. There is, however, no specific research available that demonstrates or investigates the use of this compound for surface functionalization or as a component in coating formulations.

Function as a Building Block for Supramolecular Structures

Supramolecular chemistry involves the assembly of molecules into larger, organized structures through non-covalent interactions. The hydrogen bonding capabilities and potential coordination sites of this compound make it a potential candidate for designing self-assembling supramolecular architectures. Nevertheless, a search of the scientific literature did not reveal any studies where this compound has been utilized as a building block for creating such structures.

Based on a comprehensive review of available scientific literature, there is no documented research pertaining to the specific applications of the chemical compound This compound in the fields of catalysis, materials science, self-assembly processes, molecular recognition, host-guest chemistry, or its use as a synthetic intermediate for advanced chemical compounds as outlined in the requested article structure.

Extensive searches for scholarly articles, patents, and academic publications have yielded no specific studies or data on this particular molecule for the following topics:

Utility as a Key Synthetic Intermediate for Non-Prohibited Advanced Chemical Compounds:No specific, publicly available research details the role of this compound as a key intermediate in the synthesis of other non-prohibited advanced chemicals.

Therefore, it is not possible to provide an article with detailed research findings or data tables as requested, due to the absence of relevant scientific information for this specific compound within the stipulated areas of focus.

Advanced Analytical Methodologies for the Characterization and Quantification of 1 Aminomethyl N,n,3 Trimethylcyclohexan 1 Amine

Application of Hyphenated Techniques for Comprehensive Structural Confirmation (e.g., GC-IR, LC-NMR)

For unambiguous structural confirmation, especially of novel compounds or impurities, hyphenated techniques that couple a separation method with a powerful spectroscopic technique are invaluable.

Gas Chromatography-Infrared Spectroscopy (GC-IR): This technique combines the separation capabilities of GC with the structural information provided by infrared spectroscopy. chromatographytoday.com As the derivatized analyte elutes from the GC column, it passes through a light pipe or is deposited onto a cooled surface, and its IR spectrum is recorded. The IR spectrum provides information about the functional groups present in the molecule. For the derivatized 1-(aminomethyl)-N,N,3-trimethylcyclohexan-1-amine, GC-IR could confirm the presence of the silyl (B83357) or acyl groups and the integrity of the cyclohexyl backbone. The N-H stretching bands (around 3300-3500 cm⁻¹) present in the original molecule would be absent in the spectrum of the fully derivatized compound, confirming the reaction's completeness. libretexts.orgorgchemboulder.com

Liquid Chromatography-Nuclear Magnetic Resonance Spectroscopy (LC-NMR): LC-NMR directly couples HPLC with NMR spectroscopy, allowing for the acquisition of high-resolution NMR spectra of compounds as they elute from the column. jpsbr.orgsemanticscholar.org This is a powerful tool for structural elucidation without the need for prior isolation of the compound. news-medical.netmdpi.com The separated analyte can be directed into the NMR flow cell, and various NMR experiments (e.g., ¹H, ¹³C, COSY, HSQC) can be performed in "stop-flow" mode to acquire sufficient data for complete structural assignment. mdpi.com For this compound, LC-NMR could confirm the connectivity of the aminomethyl, dimethylamino, and methyl groups to the cyclohexane (B81311) ring, as well as their relative stereochemistry.

Spectrophotometric and Potentiometric Titration Methods for Precise Quantification

While chromatographic methods are excellent for purity and isomer analysis, classical techniques like spectrophotometry and potentiometry can provide simple, rapid, and precise quantification of the total amine content.

Spectrophotometric Methods: Similar to HPLC detection, direct spectrophotometric quantification is not feasible due to the lack of a chromophore. However, by reacting the amine with a suitable reagent to produce a colored product, its concentration can be determined using a UV-Vis spectrophotometer. repligen.com For example, aliphatic primary and secondary amines react with p-benzoquinone to form a colored product with maximum absorption around 510 nm. nih.gov Another method involves the reaction with m-dinitrobenzene, which forms a colored electron donor-acceptor (EDA) complex. nih.gov By creating a calibration curve with standards of known concentration, the concentration of this compound in a sample can be accurately determined.

Interactive Data Table: Spectrophotometric Quantification Data
Concentration (µg/mL)Absorbance at 510 nm (with p-benzoquinone)
1.00.112
2.50.280
5.00.561
7.50.842
10.01.123

Potentiometric Titration: As a diamine, this compound can be quantified by acid-base titration. Potentiometric titration, which involves monitoring the pH or potential as a function of titrant volume, provides a more precise endpoint determination than using a chemical indicator. Due to the basic nature of the amine groups, a strong acid like hydrochloric acid (HCl) is used as the titrant. Since the compound is a weak base, performing the titration in a non-aqueous solvent, such as glacial acetic acid, can enhance the sharpness of the titration endpoint. labinsights.nl The titration curve will exhibit two inflection points corresponding to the sequential protonation of the two amine groups, allowing for the calculation of the compound's concentration.

Theoretical and Computational Chemistry of 1 Aminomethyl N,n,3 Trimethylcyclohexan 1 Amine

Electronic Structure and Bonding Analysis

The electronic structure and bonding of a molecule are fundamental to understanding its physical and chemical properties. Computational chemistry provides powerful tools to investigate these aspects at a quantum mechanical level.

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in molecules and is used to predict the spatial distribution and energy of these electrons. For 1-(aminomethyl)-N,N,3-trimethylcyclohexan-1-amine, MO calculations would reveal the nature of its frontier orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is typically associated with the most easily donated electrons and is expected to be localized on the nitrogen atoms of the primary and tertiary amine groups, reflecting their nucleophilic character. The LUMO, representing the most accessible region for accepting electrons, would likely be distributed more broadly across the molecule, particularly around the more electronegative atoms and their adjacent bonds.

Electron density distribution analysis, often visualized as electron density maps, provides a more intuitive picture of the electron distribution. For this compound, a higher electron density would be expected around the nitrogen atoms due to their higher electronegativity compared to the surrounding carbon and hydrogen atoms. The covalent bonds would be characterized by regions of shared electron density. Topological analysis of the electron density, such as the Quantum Theory of Atoms in Molecules (QTAIM), could be used to precisely define atomic charges and bond properties, offering a quantitative description of the bonding within the molecule. mdpi.com

Illustrative Data Table: Calculated Electronic Properties of this compound (Hypothetical Data)

PropertyValueDescription
HOMO Energy-6.2 eVEnergy of the Highest Occupied Molecular Orbital, indicating the molecule's ability to donate electrons.
LUMO Energy1.5 eVEnergy of the Lowest Unoccupied Molecular Orbital, indicating the molecule's ability to accept electrons.
HOMO-LUMO Gap7.7 eVThe energy difference between the HOMO and LUMO, which relates to the molecule's electronic stability and reactivity.
Dipole Moment1.8 DA measure of the overall polarity of the molecule, arising from the asymmetrical distribution of electron density.

An electrostatic potential (ESP) map is a visualization of the electrostatic potential on the electron density surface of a molecule. researchgate.net It is a valuable tool for predicting how a molecule will interact with other charged or polar species. Regions of negative electrostatic potential (typically colored red or yellow) indicate areas that are rich in electrons and are likely to be sites of electrophilic attack. Conversely, regions of positive electrostatic potential (typically colored blue) are electron-poor and represent likely sites for nucleophilic attack. researchgate.net

For this compound, the ESP map would be expected to show significant negative potential around the lone pairs of the two nitrogen atoms, confirming their role as the primary nucleophilic centers. The hydrogen atoms of the primary amine group would exhibit positive potential, making them potential sites for hydrogen bonding. The hydrocarbon framework of the cyclohexane (B81311) ring and the methyl groups would display a relatively neutral potential.

Computational Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies)

Computational methods can predict spectroscopic parameters with a high degree of accuracy, aiding in the identification and characterization of molecules.

Ab initio and Density Functional Theory (DFT) methods are commonly employed to calculate Nuclear Magnetic Resonance (NMR) chemical shifts. nih.govmodgraph.co.uk The Gauge-Independent Atomic Orbital (GIAO) method is a popular approach for this purpose. modgraph.co.uk By calculating the magnetic shielding tensors for each nucleus in the molecule, the chemical shifts can be predicted. These predictions are valuable for assigning peaks in experimental NMR spectra and for confirming the structure of a compound. compchemhighlights.org

Similarly, computational methods can be used to predict the vibrational frequencies of a molecule, which correspond to the peaks in an Infrared (IR) spectrum. researchgate.netdtic.mil By calculating the second derivatives of the energy with respect to the atomic positions, the vibrational modes and their corresponding frequencies can be determined. These calculations can help in identifying the functional groups present in a molecule and in interpreting its experimental IR spectrum. diva-portal.org

Illustrative Data Table: Predicted Spectroscopic Data for this compound (Hypothetical Data)

ParameterPredicted ValueDescription
1H NMR Chemical Shift (NH2)1.5 - 2.5 ppmChemical shift range for the protons of the primary amine group.
13C NMR Chemical Shift (C-NH2)50 - 60 ppmChemical shift for the carbon atom bonded to the primary amine group.
IR Frequency (N-H stretch)3300 - 3500 cm-1Vibrational frequency for the stretching of the N-H bonds in the primary amine.
IR Frequency (C-N stretch)1000 - 1250 cm-1Vibrational frequency for the stretching of the carbon-nitrogen bonds.

Prediction of Reaction Mechanisms and Determination of Energy Barriers

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions and for determining the energy barriers associated with them. researchgate.netrsc.org By mapping the potential energy surface of a reaction, transition states can be located, and the activation energies can be calculated. This information is crucial for understanding the kinetics and feasibility of a reaction.

For this compound, computational methods could be used to study a variety of reactions, such as nucleophilic substitution at the primary amine, or reactions involving the tertiary amine. For example, the mechanism of its reaction with an electrophile could be elucidated by calculating the structures and energies of the reactants, transition state, and products. The calculated energy barrier would provide an estimate of the reaction rate.

Illustrative Data Table: Calculated Energy Barriers for a Hypothetical Reaction of this compound (Hypothetical Data)

Reaction StepTransition StateEnergy Barrier (kcal/mol)Description
Nucleophilic attackTS115.2The energy required for the initial attack of the amine on an electrophile.
Proton transferTS28.5The energy barrier for a subsequent proton transfer step in the reaction mechanism.

Assessment of Solvation Effects on Molecular Conformation and Reactivity through Continuum and Explicit Solvation Models

The properties and reactivity of a molecule can be significantly influenced by its solvent environment. researchgate.net Computational solvation models are used to account for these effects.

Continuum solvation models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a specific dielectric constant. compchemhighlights.org These models are computationally efficient and are useful for capturing the bulk effects of the solvent on the solute's electronic structure and geometry.

Explicit solvation models, on the other hand, involve the inclusion of individual solvent molecules in the calculation. researchgate.net This approach is more computationally intensive but can provide a more detailed picture of specific solute-solvent interactions, such as hydrogen bonding.

For this compound, both types of models could be used to study how its conformation and reactivity change in different solvents. For instance, in a polar protic solvent like water, explicit solvation models would be particularly useful for understanding the hydrogen bonding interactions between the amine groups and the water molecules. These interactions could stabilize certain conformations of the molecule and influence its reactivity.

Future Directions and Emerging Research Avenues for 1 Aminomethyl N,n,3 Trimethylcyclohexan 1 Amine

Exploration of Novel and Sustainable Synthetic Pathways

Current synthetic approaches to cyclohexylamine (B46788) derivatives often rely on conventional methods that may involve harsh reaction conditions, hazardous reagents, and multiple steps, leading to significant waste generation. Future research should prioritize the development of novel and sustainable synthetic pathways for 1-(aminomethyl)-N,N,3-trimethylcyclohexan-1-amine, aligning with the principles of green chemistry.

One promising avenue is the exploration of biocatalytic methods . The use of enzymes, such as transaminases, could offer a highly selective and environmentally benign route to chiral amines. researchgate.net Research into engineering specific enzymes for the asymmetric synthesis of substituted cyclohexylamines is an active area that could be extended to this specific compound, potentially enabling the production of enantiomerically pure forms. researchgate.net Another sustainable approach involves leveraging renewable feedstocks . Investigating catalytic routes that transform bio-based platform chemicals into the desired diamine could significantly reduce the carbon footprint of its production. rsc.org Furthermore, the development of one-pot or tandem reactions could streamline the synthesis, improve atom economy, and reduce waste by minimizing intermediate purification steps. acs.org

Research AvenuePotential BenefitsKey Challenges
BiocatalysisHigh selectivity, mild conditions, reduced environmental impactEnzyme discovery and engineering for specific substrate
Renewable FeedstocksReduced reliance on fossil fuels, lower carbon footprintDevelopment of efficient catalytic conversion processes
One-Pot SynthesesIncreased efficiency, reduced waste, lower operational costsCatalyst compatibility and control over reaction selectivity

Development of Highly Efficient and Selective Catalytic Applications

The unique structural features of this compound, possessing both a primary and a tertiary amine group on a substituted cyclohexane (B81311) scaffold, suggest its potential as a versatile ligand or organocatalyst. Future research should focus on designing and synthesizing chiral variants of this diamine to explore its applications in asymmetric catalysis. researchgate.netchemrxiv.org

As a ligand, it could coordinate with various transition metals to form catalysts for a range of organic transformations, including hydrogenations, C-C bond-forming reactions, and aminations. nih.gov The steric hindrance provided by the trimethylcyclohexyl backbone could play a crucial role in inducing high stereoselectivity. In the realm of organocatalysis, the dual amine functionalities could enable cooperative catalysis, where both the primary and tertiary amines participate in the catalytic cycle to promote reactions with high efficiency and selectivity. researchgate.net

Catalytic ApplicationPotential ReactionsExpected Advantages
Asymmetric LigandHydrogenation, cross-coupling, cycloadditionHigh enantioselectivity, catalyst tunability
OrganocatalystMichael additions, aldol (B89426) reactions, Mannich reactionsMetal-free catalysis, operational simplicity

Integration into Advanced Functional Materials with Tailored Properties

The diamine structure of this compound makes it an excellent candidate as a monomer or cross-linking agent in the synthesis of advanced functional materials. Its incorporation into polymers like polyamides, polyimides, or epoxy resins could impart unique properties. wikipedia.orgcymitquimica.com The rigid and substituted cyclohexyl ring can enhance the thermal stability and mechanical strength of the resulting polymers.

Future research could explore the synthesis of novel polymers incorporating this diamine and investigate their structure-property relationships. For instance, its use in the creation of porous organic polymers or metal-organic frameworks (MOFs) could lead to materials with applications in gas storage, separation, and catalysis. researchgate.net The presence of both primary and tertiary amine groups offers opportunities for post-synthetic modification, allowing for the fine-tuning of the material's properties for specific applications. researchgate.net

Material TypePotential ApplicationKey Properties to Investigate
High-Performance PolymersAerospace, automotive, electronicsThermal stability, mechanical strength, chemical resistance
Porous Materials (POPs, MOFs)Gas storage, catalysis, sensingPorosity, surface area, selective adsorption
Functional CoatingsAnti-corrosion, stimuli-responsive surfacesAdhesion, durability, tailored surface chemistry

Advanced Computational Modeling for Deeper Mechanistic Insights and Predictive Capabilities

To guide and accelerate experimental research, advanced computational modeling will be an indispensable tool. Density Functional Theory (DFT) calculations can be employed to investigate the conformational landscape of this compound and its potential transition metal complexes. medjchem.comresearchgate.net Such studies can provide valuable insights into the steric and electronic properties that govern its reactivity and selectivity in catalytic applications. nih.gov

Molecular dynamics simulations can be used to model the behavior of this diamine when incorporated into polymeric materials, helping to predict their mechanical and thermal properties. mdpi.comacs.org Furthermore, Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models could be developed to predict the performance of this compound and its derivatives in various applications, thereby enabling a more rational design of new catalysts and materials. researchgate.net This predictive modeling approach can significantly reduce the time and resources required for experimental screening. unibo.it

Computational MethodResearch FocusPredicted Outcomes
Density Functional Theory (DFT)Conformational analysis, reaction mechanisms, electronic structureUnderstanding reactivity, predicting catalyst performance
Molecular Dynamics (MD)Polymer chain packing, material propertiesPredicting mechanical strength, thermal stability
QSAR/QSPRCorrelation of structure with activity/propertyRational design of new derivatives, screening of candidates

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(aminomethyl)-N,N,3-trimethylcyclohexan-1-amine, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or reductive amination. A patented method involves replacing N,N-dimethylpropane-1,3-diamine with 1-(aminomethyl)-N,N-dimethylcyclohexan-1-amine in a multi-step reaction using trifluoroacetic acid (TFA) as a catalyst. Key steps include maintaining anhydrous conditions, controlling stoichiometric ratios (e.g., 1:1.2 amine:electrophile), and purification via column chromatography (eluent: CH2_2Cl2_2/MeOH 9:1). Yield optimization requires monitoring reaction progress via TLC (Rf_f ≈ 0.3–0.4) and avoiding over-alkylation by limiting excess alkylating agents .

Q. Which spectroscopic techniques are most effective for characterizing structural features of this compound?

  • Methodological Answer :

  • NMR : 1^1H and 13^{13}C NMR are critical for confirming substitution patterns. For example, the aminomethyl group (-CH2_2NH2_2) shows characteristic splitting patterns (δ 2.5–3.0 ppm for CH2_2, δ 1.2–1.8 ppm for methyl groups).
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., observed [M+H]+^+ at m/z 185.21 for C11_{11}H24_{24}N2_2) and fragmentation patterns.
  • X-ray Crystallography : Resolves stereochemical ambiguity, particularly for cyclohexane ring conformations (chair vs. boat) and substituent orientation .

Q. How does the compound’s tertiary amine structure influence its reactivity in nucleophilic reactions?

  • Methodological Answer : The N,N-dimethyl groups sterically hinder nucleophilic attack, reducing reactivity compared to primary/secondary amines. However, the aminomethyl (-CH2_2NH2_2) group remains accessible for reactions like acylation or Schiff base formation. Reactivity can be enhanced using Lewis acids (e.g., Cu(OTf)2_2) or elevated temperatures (80–100°C) .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data for structurally similar cyclohexanamine derivatives?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., replacing N-methyl with cyclopentyl) and compare bioactivity using standardized assays (e.g., IC50_{50} in enzyme inhibition).
  • Meta-Analysis : Cross-reference data from multiple sources (e.g., patents, peer-reviewed studies) while controlling for variables like assay type (cell-free vs. in vivo) or purity (>95% by HPLC).
  • Computational Modeling : Use molecular docking (AutoDock Vina) to predict binding affinities to target receptors, identifying key interactions (e.g., hydrogen bonding with the aminomethyl group) .

Q. How does stereochemistry at the cyclohexane ring affect the compound’s pharmacokinetic properties?

  • Methodological Answer :

  • Stereoisomer Synthesis : Separate enantiomers via chiral column chromatography (Chiralpak AD-H, hexane/isopropanol 85:15) or asymmetric catalysis.
  • In Vitro/In Vivo Testing : Compare logP (octanol/water partition), plasma protein binding (equilibrium dialysis), and metabolic stability (human liver microsomes) between stereoisomers.
  • Case Study : Axial vs. equatorial methyl groups on the cyclohexane ring alter membrane permeability (PAMPA assay) and CYP450-mediated oxidation rates .

Q. What experimental designs are optimal for studying the compound’s interactions with biological targets (e.g., GPCRs)?

  • Methodological Answer :

  • Radioligand Binding Assays : Use 3^3H-labeled analogs to measure affinity (Kd_d) and selectivity for receptor subtypes.
  • Functional Assays : Monitor second-messenger systems (e.g., cAMP accumulation for adrenergic receptors) in HEK293 cells transfected with target GPCRs.
  • Mutagenesis Studies : Identify critical binding residues by introducing point mutations (e.g., D113A in the receptor’s active site) and assessing activity loss .

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Reactant of Route 1
1-(aminomethyl)-N,N,3-trimethylcyclohexan-1-amine
Reactant of Route 2
1-(aminomethyl)-N,N,3-trimethylcyclohexan-1-amine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.